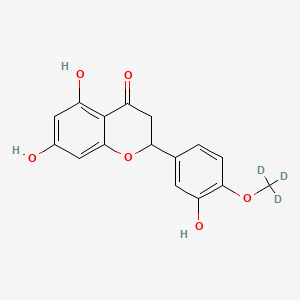

rac-Hesperetin-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac-Hespéridine-d3: est une forme marquée au deutérium du rac-Hespéridine, qui est un mélange racémique des flavanones (S)-hespéridine et ®-hespéridine. L'Hespéridine est une flavanone naturelle que l'on trouve principalement dans les agrumes comme les citrons et les oranges. Elle est connue pour son activité inhibitrice à large spectre contre les enzymes humaines de l'UDP-glucuronosyltransférase (UGT) et sa capacité à induire l'apoptose via l'activation de la p38 MAPK .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la rac-Hespéridine-d3 implique l'incorporation du deutérium dans la molécule d'hespéridine. Ceci est généralement réalisé par l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. Les étapes clés comprennent :

Déutération de l'Hespéridine : L'Hespéridine est soumise à des réactions d'échange de deutérium en utilisant des solvants deutérés comme le méthanol deutéré (CD3OD) ou l'eau deutérée (D2O).

Purification : Le produit deutéré est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne pour obtenir de la rac-Hespéridine-d3 à haute pureté

Méthodes de production industrielle : La production industrielle de la rac-Hespéridine-d3 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Déutération en masse : De grandes quantités d'hespéridine sont deutérées en utilisant des solvants deutérés dans des réacteurs industriels.

Purification et contrôle qualité : Le produit est purifié en utilisant la chromatographie à l'échelle industrielle et soumis à un contrôle qualité rigoureux pour assurer une pureté et une constance élevées

Analyse Des Réactions Chimiques

Types de réactions : La rac-Hespéridine-d3 subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones correspondantes.

Réduction : Elle peut être réduite pour former des dihydroflavanones.

Substitution : Elle peut subir des réactions de substitution nucléophile aux groupes hydroxyle

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles tels que les alcoolates ou les thiolates sont utilisés en milieu basique

Principaux produits :

Produits d'oxydation : Quinones et autres dérivés oxydés.

Produits de réduction : Dihydroflavanones.

Produits de substitution : Flavanones substituées avec divers groupes fonctionnels

Applications de la recherche scientifique

La rac-Hespéridine-d3 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme standard interne pour la quantification de l'hespéridine dans des méthodes analytiques comme la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS)

Biologie : Étudiée pour ses effets sur les processus cellulaires tels que l'apoptose et l'inhibition enzymatique

Médecine : Enquêtée pour ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses

Industrie : Utilisée dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives

Mécanisme d'action

La rac-Hespéridine-d3 exerce ses effets par plusieurs mécanismes :

Inhibition enzymatique : Elle agit comme un puissant inhibiteur des enzymes humaines de l'UDP-glucuronosyltransférase (UGT), qui sont impliquées dans le métabolisme de divers médicaments et composés endogènes

Induction de l'apoptose : Elle induit l'apoptose dans les cellules via l'activation de la voie p38 MAPK

Promotion de la longévité : Il a été démontré qu'elle active le gène Cisd2, qui est associé à la longévité et à l'amélioration du déclin lié à l'âge.

Applications De Recherche Scientifique

rac-Hesperetin-d3 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard for the quantification of hesperetin in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)

Biology: Studied for its effects on cellular processes such as apoptosis and enzyme inhibition

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties

Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Mécanisme D'action

rac-Hesperetin-d3 exerts its effects through several mechanisms:

Enzyme Inhibition: It acts as a potent inhibitor of human UDP-glucuronosyltransferase (UGT) enzymes, which are involved in the metabolism of various drugs and endogenous compounds

Apoptosis Induction: It induces apoptosis in cells via the activation of the p38 MAPK pathway

Longevity Promotion: It has been shown to activate the Cisd2 gene, which is associated with longevity and the amelioration of age-related decline.

Comparaison Avec Des Composés Similaires

La rac-Hespéridine-d3 est unique par rapport à d'autres composés similaires en raison de son marquage au deutérium, qui améliore sa stabilité et permet une quantification précise dans les études analytiques. Des composés similaires comprennent :

Hespéridine : La forme non deutérée de la rac-Hespéridine-d3, connue pour ses propriétés bioactives

Narirutéine : Une autre flavanone aux propriétés antioxydantes et anti-inflammatoires similaires

Quercetine : Un flavonoïde à forte activité antioxydante

La rac-Hespéridine-d3 se démarque par sa stabilité accrue et son utilité comme standard interne dans les méthodes analytiques .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.